molecular formula C7H9NO4S B2509508 3-Hydroxy-4-methoxybenzene-1-sulfonamide CAS No. 1243402-76-7

3-Hydroxy-4-methoxybenzene-1-sulfonamide

Cat. No. B2509508
CAS RN: 1243402-76-7
M. Wt: 203.21
InChI Key: OSAIAKVTJXISFA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzene-1-sulfonamide is a compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 . It is a powder at room temperature .


Molecular Structure Analysis

The molecule contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, 1 aromatic ether, and 1 sulfonamide .


Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxybenzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 203.22 .

Scientific Research Applications

Antitumor Applications

  • Antitumor Sulfonamides : Sulfonamide compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have been identified as potent cell cycle inhibitors and have advanced to clinical trials as antimitotic agents and novel antiproliferative agents, respectively. These compounds have shown clinical activity in phase I settings and are characterized based on gene expression changes, highlighting their role as oncolytic small molecules (Owa et al., 2002).

Chemical Synthesis and Modification

  • Synthesis of Heterocyclic Compounds : 3-Hydroxy-4-aminobenzene sulfonamide has been used as a starting material for synthesizing various heterocyclic compounds, demonstrating its role in the development of new chemical entities (Mohsein, Majeed, & Al-Ameerhelal, 2019).
  • Crystal Structure Analysis : The study of compounds like N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide provides insights into the crystal structures and hydrogen bonding mechanisms of sulfonamide compounds (تحریری et al., 2018).

Drug-Tubulin Interactions

  • Sulfonamide Drugs and Tubulin : Certain sulfonamide drugs, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), have been identified to bind to the colchicine site of tubulin, influencing tubulin polymerization and showing potential as antimitotic agents (Banerjee et al., 2005).

Environmental Impact

  • Degradation of Sulfonamide Antibiotics : Studies on Microbacterium sp. strain BR1 have shown a unique microbial strategy for the degradation of sulfonamide antibiotics, including those with a structure similar to 3-hydroxy-4-methoxybenzene-1-sulfonamide. This process involves ipso-hydroxylation and fragmentation, highlighting the environmental impact and biodegradation pathways of sulfonamide compounds (Ricken et al., 2013).

Mechanism of Action

While the specific mechanism of action for 3-Hydroxy-4-methoxybenzene-1-sulfonamide is not available, sulfonamides in general act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial replication .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIAKVTJXISFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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